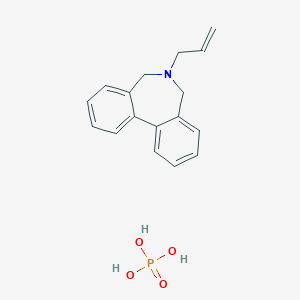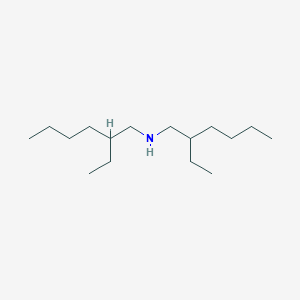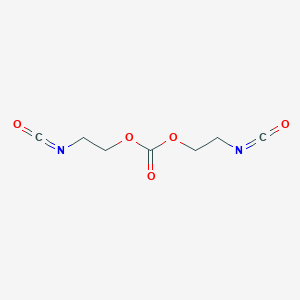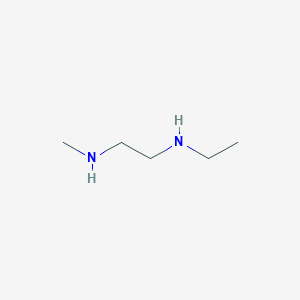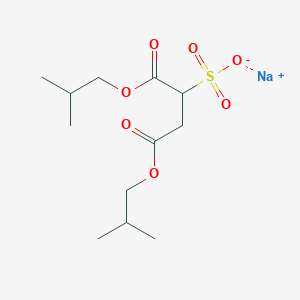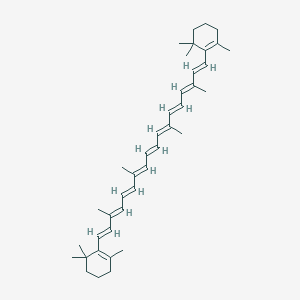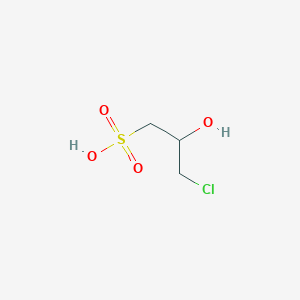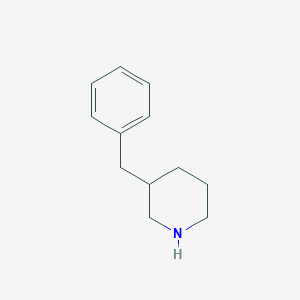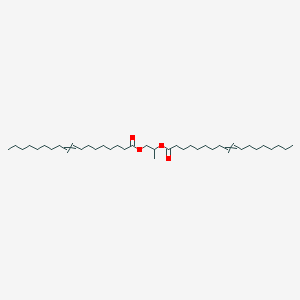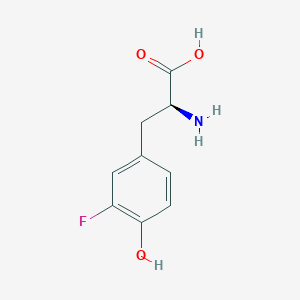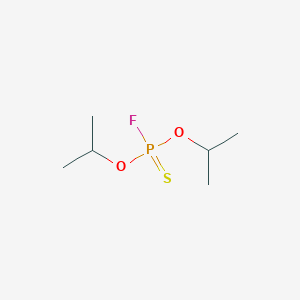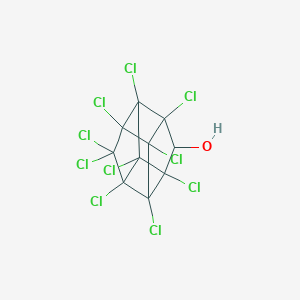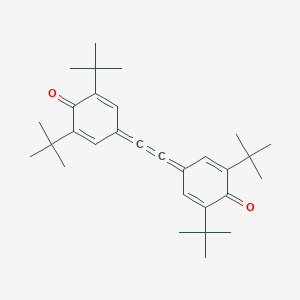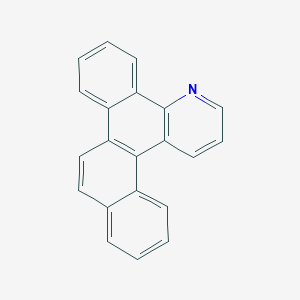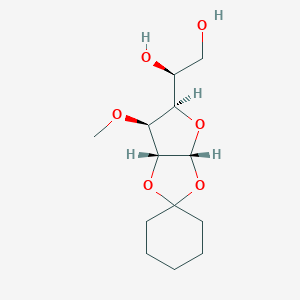
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a derivative of glucofuranose. It is a chemical compound with the molecular formula C13H22O6 and a molecular weight of 274.31. This compound is often used in research and industrial applications due to its unique structural properties .
Aplicaciones Científicas De Investigación
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Target of Action
It is known to play a significant role as a pivotal intermediate in synthesizing a diverse range of carbohydrate-based drugs, including antiviral and anticancer agents .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .
Biochemical Pathways
Given its role in the synthesis of carbohydrate-based drugs, it may be involved in various biochemical pathways depending on the specific drug it contributes to .
Result of Action
As an intermediate in drug synthesis, its effects would likely be seen in the activity of the final drug product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be synthesized through the cyclization of glucofuranose derivatives. The reaction typically involves the use of cyclohexanone and methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Glucofuranose derivatives, cyclohexanone, and methanol
Catalysts: Acidic catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Análisis De Reacciones Químicas
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be compared with other similar compounds, such as:
- 1,2-O-Isopropylidene-alpha-D-glucofuranose
- 1,2-O-Benzylidene-alpha-D-glucofuranose
- 1,2-O-Cyclopentylidene-alpha-D-glucofuranose
Uniqueness
The uniqueness of this compound lies in its cyclohexylidene protecting group, which provides distinct steric and electronic properties compared to other protecting groups. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose can be achieved through the protection of the hydroxyl groups of alpha-D-glucofuranose followed by the formation of the cyclohexylidene ring.", "Starting Materials": [ "Alpha-D-glucofuranose", "Cyclohexanone", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl groups of alpha-D-glucofuranose with methanol and concentrated hydrochloric acid to obtain 3-O-methyl-alpha-D-glucofuranose", "Formation of the cyclohexylidene ring by reacting 3-O-methyl-alpha-D-glucofuranose with cyclohexanone in the presence of sodium hydroxide", "Extraction of the product with diethyl ether", "Drying the organic layer with sodium sulfate", "Removal of the solvent to obtain 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose" ] } | |
Número CAS |
13322-87-7 |
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |
Clave InChI |
GWIJXRQWFMLKAN-RNWYCLNJSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |
SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
SMILES canónico |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


